tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 and a density of 1.215 .
Synthesis Analysis
The synthesis of “tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” involves several stages . The starting material is diethyl cyanomethyl phosphate, which is reacted with potassium tert-butoxide in tetrahydrofuran under an inert atmosphere . This is followed by the addition of an intermediate, and the reaction mixture is stirred at a controlled temperature for several hours . The reaction solution is then slowly warmed and stirred for an additional period of time . After completion, the reaction mixture is treated with an aqueous sodium chloride solution, and the layers are separated . The organic phases are combined and washed with brine, yielding the product .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” is a solid at 20 degrees Celsius . It has a boiling point of 309.7±35.0 °C . It should be stored under an inert gas at 2-8°C .Scientific Research Applications
Synthesis of Baricitinib
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: This compound is used as a starting material in the synthesis of Baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2 . Baricitinib displays potent anti-inflammatory activity and is used for the treatment of moderate to severe rheumatoid arthritis .
- Methods of Application: The synthesis involves several steps, including a Horner–Emmons reaction, deprotection of the N-Boc group, a sulfonamidation reaction, a nucleophilic addition reaction, and a final Suzuki coupling reaction .
- Results: The overall yield in this synthetic route was as high as 49%. This procedure is straightforward to carry out, has low cost, and is suitable for industrial production .
Synthesis of Azaspiro [3.4]octanes
- Scientific Field: Organic Chemistry .
- Application Summary: This compound is used as a precursor to the synthesis of azaspiro [3.4]octanes .
- Methods of Application: The substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
- Results: The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
“tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFCRTTXQYNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671859 | |
Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | |
CAS RN |
1153949-11-1 | |
Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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